

# Physical and chemical properties of 2-Bromohexa-1,5-dien-3-ol

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Compound of Interest

Compound Name: 2-Bromohexa-1,5-dien-3-OL

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# In-depth Technical Guide: 2-Bromohexa-1,5-dien-3-ol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known physical and chemical properties of **2-Bromohexa-1,5-dien-3-ol**. It is important to note that while computational data for this compound is available, specific experimental data regarding its physical properties, detailed reaction protocols, and biological activity is limited in publicly accessible scientific literature.

## **Chemical Identity and Computed Properties**

**2-Bromohexa-1,5-dien-3-ol** is a halogenated unsaturated alcohol. Its basic identifiers and computed physicochemical properties are summarized below.



Property	Value	Source
IUPAC Name	2-bromohexa-1,5-dien-3-ol	[1]
CAS Number	89448-32-8	[1]
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrO	[1]
Molecular Weight	177.04 g/mol	[1]
Canonical SMILES	C=CCC(C(=C)Br)O	
InChI	InChI=1S/C6H9BrO/c1-3-4-6(8)5(2)7/h3,6,8H,1-2,4H2	[1]
InChlKey	MCEJNYVNSPUPSW- UHFFFAOYSA-N	[1]
XLogP3	1.8	[1]
Topological Polar Surface Area	20.2 Ų	[1]
Heavy Atom Count	8	[1]
Complexity	98.7	[1]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	1	_
Rotatable Bond Count	2	_

Note: The properties listed above are computationally derived and have not been experimentally verified in the available literature.[1]

## **Experimental Data**

As of the latest literature search, specific experimental data for **2-Bromohexa-1,5-dien-3-ol**, such as boiling point, melting point, density, and solubility, are not available.

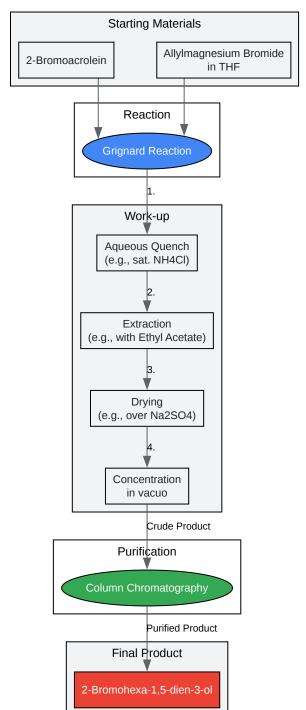
## **Synthesis and Reactivity**



### **Potential Synthetic Routes**

Detailed experimental protocols for the synthesis of **2-Bromohexa-1,5-dien-3-ol** are not described in the available literature. However, a plausible synthetic approach could involve the nucleophilic addition of an organometallic reagent to an appropriate  $\alpha$ -bromo- $\alpha$ , $\beta$ -unsaturated aldehyde. A potential, though unverified, synthetic workflow is outlined below.





#### Hypothetical Synthesis of 2-Bromohexa-1,5-dien-3-ol

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A potential, unverified synthetic workflow for **2-Bromohexa-1,5-dien-3-ol**.



#### **Expected Reactivity**

Based on its structure, **2-Bromohexa-1,5-dien-3-ol** possesses several reactive sites:

- Allylic Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, esterification, or etherification. It can also be a leaving group in substitution reactions, particularly after protonation.
- Vinyl Bromide: The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, allowing for the introduction of a wide range of substituents. It can also undergo metal-halogen exchange to form an organometallic species.
- Alkene Moieties: The two double bonds can undergo electrophilic addition reactions. The
  conjugated diene system in potential reaction intermediates could lead to 1,2- and 1,4addition products.

#### **Spectroscopic Information**

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Bromohexa-1,5-dien-3-ol** is not available in the searched databases. Characterization of this compound would require experimental acquisition of these spectra.

#### **Potential Applications**

While no specific applications for **2-Bromohexa-1,5-dien-3-ol** have been documented, its chemical structure suggests potential utility as a building block in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially versatile intermediate for the synthesis of more complex molecules, including natural products and pharmaceutical agents.

## **Safety Information**

A specific Material Safety Data Sheet (MSDS) for **2-Bromohexa-1,5-dien-3-ol** is not available. Based on the functional groups present, the compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a



lab coat, should be worn. The compound may be flammable and an irritant to the skin, eyes, and respiratory tract.

#### Conclusion

**2-Bromohexa-1,5-dien-3-ol** is a compound for which basic chemical identifiers and computed properties are available. However, a comprehensive understanding of its physical and chemical properties is hampered by the lack of published experimental data. The information presented in this guide is based on available database entries and predictions from its chemical structure. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in research and development.

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#### References

- 1. 2-Bromohexa-1,5-dien-3-OL | C6H9BrO | CID 13265776 PubChem [pubchem.ncbi.nlm.nih.gov]
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